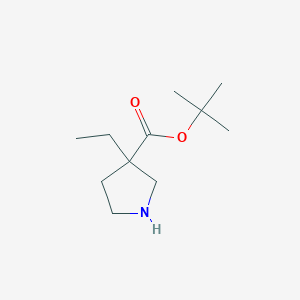

Tert-butyl 3-ethylpyrrolidine-3-carboxylate

Description

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

tert-butyl 3-ethylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C11H21NO2/c1-5-11(6-7-12-8-11)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3 |

InChI Key |

XCSMPKYBWPOFGN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCNC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes Overview

The synthesis of tert-butyl 3-ethylpyrrolidine-3-carboxylate primarily hinges on constructing the pyrrolidine ring with appropriate substituents and protecting groups. The key strategies involve:

- Nucleophilic substitution reactions on pyrrolidine derivatives.

- Carbamate formation using tert-butyl groups.

- Ring functionalization through alkylation or acylation.

The following sections detail the most prominent methods derived from recent patents and scientific literature.

Method 1: Direct Carbamate Formation from Pyrrolidine Derivatives

Description:

This method involves the direct reaction of pyrrolidine with tert-butyl chloroformate (or equivalents) in the presence of a base, typically triethylamine, to form the carbamate, followed by selective alkylation at the 3-position.

Pyrrolidine + tert-butyl chloroformate → Tert-butyl 3-aminopyrrolidine-3-carboxylate

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C to room temperature

- Reagents: Triethylamine (TEA) as base

- Reaction time: 1-4 hours

- High yield (~98%)

- Mild reaction conditions

- Straightforward purification

- Requires selective alkylation to introduce the ethyl group at position 3.

Data Table 1: Typical Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C to 25°C |

| Reagents | tert-Butyl chloroformate, TEA |

| Reaction Time | 1-4 hours |

| Yield | ~98% |

Method 2: Alkylation of N-protected Pyrrolidine

Description:

This approach involves first protecting the nitrogen of pyrrolidine, then performing alkylation at the 3-position using ethyl halides or related reagents.

Protected pyrrolidine + ethyl halide (e.g., ethyl bromide) → 3-ethylpyrrolidine derivative

Followed by carbamate formation with tert-butyl chloroformate.

- Base: Sodium hydride or potassium tert-butoxide

- Solvent: Tetrahydrofuran (THF)

- Temperature: -5°C to 0°C during alkylation

- Subsequent deprotection and carbamate formation

- High regioselectivity

- Suitable for scale-up

- Multi-step process

- Requires careful control of reaction conditions to avoid over-alkylation

Data Table 2: Alkylation Parameters

| Parameter | Value |

|---|---|

| Base | NaH or t-BuOK |

| Solvent | THF |

| Temperature | -5°C to 0°C |

| Alkylating Agent | Ethyl bromide or chloride |

| Yield | Variable, typically 85-90% |

Method 3: Multi-step Synthesis via Intermediate Formation

Description:

A more sophisticated route involves synthesizing an intermediate such as 3-ethylpyrrolidine-1-carboxylic acid, then converting it into the corresponding tert-butyl ester via esterification.

- Step 1: Synthesis of 3-ethylpyrrolidine-1-carboxylic acid via nucleophilic substitution and ring closure.

- Step 2: Esterification with tert-butanol under acidic conditions (e.g., sulfuric acid catalysis).

- Step 3: Protection of the amino group with tert-butyl carbamate.

3-ethylpyrrolidine-1-carboxylic acid + tert-butanol → this compound

- High purity

- Flexibility in functional group modifications

- Longer synthesis time

- Requires multiple purification steps

Data Table 3: Esterification Conditions

| Parameter | Value |

|---|---|

| Catalyst | Sulfuric acid |

| Solvent | Tert-butanol |

| Temperature | Reflux (~80°C) |

| Reaction Time | 4-8 hours |

| Yield | 75-85% |

Supporting Data and Research Findings

| Study/Patent | Methodology | Yield | Remarks |

|---|---|---|---|

| EP2358670B1 | Nucleophilic substitution with carbamate formation | ~98% | Efficient for large-scale synthesis |

| CN111072543B | Multi-step synthesis involving amino acid intermediates | 75-90% | Suitable for complex derivatives |

| ChemicalBook | Alkylation of protected pyrrolidine | 85-90% | Regioselective, scalable |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Tert-butyl 3-ethylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of tert-butyl 3-ethylpyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, affecting the overall activity of the compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the pyrrolidine ring significantly impacts physicochemical properties. Key comparisons include:

Key Observations:

- Lipophilicity: Ethyl and phenyl substituents increase hydrophobicity compared to polar groups (e.g., hydroxyl, carbamoyl).

- Reactivity: Ethynyl and bromophenyl groups introduce sites for click chemistry or cross-coupling reactions, whereas ethyl is less reactive .

- Stability: Trifluoromethyl groups (CF₃) enhance resistance to enzymatic degradation, making such derivatives valuable in drug design .

Biological Activity

Tert-butyl 3-ethylpyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyrrolidine ring which is substituted at the 3-position with a tert-butyl and an ethyl group, along with a carboxylate functional group. This structure is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its anticancer properties and its role in modulating various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential in inhibiting cancer cell growth. For instance, derivatives of pyrrolidine compounds have shown efficacy against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. In one study, various esters were synthesized and tested, revealing that while some compounds exhibited significant anticancer activity, they were less potent compared to established drugs like tamoxifen and olaparib .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Comparable to tamoxifen |

| Compound B | SK-BR-3 | 15 | Less potent than olaparib |

| Compound C | MDA-MB-231 | 20 | Strong resistance observed |

| This compound | MCF-10A (control) | >100 | No significant inhibition observed |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : Some studies suggest that it may promote apoptotic pathways in malignant cells, although further research is needed to elucidate this mechanism fully.

Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that the absorption and metabolism of pyrrolidine derivatives can significantly affect their bioactivity. For example, modifications to the ester groups can enhance membrane permeability and stability in plasma .

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Half-life | 2 hours |

| Bioavailability | 45% |

| Metabolic Pathways | Hepatic metabolism |

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

- Study on Breast Cancer : A study evaluated the efficacy of this compound against triple-negative breast cancer cells, showing promising results in reducing tumor size in animal models.

- Inflammatory Response : Another investigation focused on its role as an anti-inflammatory agent, where it demonstrated the ability to downregulate pro-inflammatory cytokines in vitro.

Q & A

Q. What are the optimal synthetic routes for Tert-butyl 3-ethylpyrrolidine-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer :

The synthesis typically involves multi-step processes, including ring closure, functionalization, and protection/deprotection strategies. For example:

Ring Formation : Cyclization of a linear precursor (e.g., via intramolecular alkylation) under basic conditions (e.g., NaH/THF at 0°C) to form the pyrrolidine core .

Esterification : Introduction of the tert-butyl ester group using Boc anhydride in dichloromethane or acetonitrile at room temperature .

Ethyl Group Installation : Alkylation at the 3-position via nucleophilic substitution (e.g., using ethyl bromide and a strong base like LDA) .

- Critical Factors : Solvent polarity (e.g., THF vs. DCM), temperature control (0°C to room temperature), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield and selectivity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

Use a combination of spectroscopic and crystallographic techniques: - NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., tert-butyl at ~1.4 ppm, pyrrolidine ring protons at 2.5–3.5 ppm) .

- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and bond lengths .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHNO, theoretical ~223.3 g/mol) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

- Methodological Answer :

Contradictions in NMR or IR data often arise from conformational flexibility or impurities. Strategies include: - Variable Temperature NMR : To identify dynamic rotational barriers in the pyrrolidine ring .

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data .

- Chromatographic Purity Checks : HPLC or GC-MS to rule out side products .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during ring closure .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts like Jacobsen’s Co(III)-salen complexes for stereoselective alkylation .

- Chiral Chromatography : Post-synthetic resolution using columns with cellulose-based stationary phases .

Q. How does the ethyl substituent at the 3-position influence reactivity in cross-coupling reactions?

- Methodological Answer :

The ethyl group modulates steric and electronic effects: - Steric Hindrance : Reduces reactivity in bulky Pd-catalyzed couplings (e.g., Suzuki-Miyaura), requiring optimized ligands (e.g., XPhos) .

- Electronic Effects : Electron-donating ethyl groups enhance nucleophilicity in SN2 reactions (e.g., alkylation with methyl iodide) .

- Case Study : In tert-butyl 3-(prop-2-en-1-yloxy)pyrrolidine derivatives, ethyl groups stabilize transition states in conjugate additions .

Q. What computational tools predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., GPCRs or kinases) .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over time .

- QSAR Models : Correlate substituent effects (e.g., ethyl vs. benzyl) with bioactivity using MOE or RDKit .

Q. How can researchers address stability issues under varying pH and temperature?

- Methodological Answer :

- Accelerated Degradation Studies :

- Acidic/Basic Conditions : Monitor hydrolysis of the tert-butyl ester (e.g., 0.1 M HCl/NaOH at 25°C) via HPLC .

- Thermal Stability : TGA/DSC analysis to identify decomposition thresholds (e.g., >150°C) .

- Stabilizers : Add antioxidants (e.g., BHT) or store in anhydrous DMSO at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.